molecular formula C11H9BrF5N B1412007 1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine CAS No. 1707358-14-2

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

Cat. No. B1412007
CAS RN: 1707358-14-2
M. Wt: 330.09 g/mol
InChI Key: FMXIXEFFLZVLQI-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 1-position with a 2-bromo-4-(trifluoromethyl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrrolidine core, which is a five-membered ring with one nitrogen atom. Attached to this core is a phenyl ring (a six-membered carbon ring) which is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study and application of “1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine” are not explicitly mentioned in the available literature .

properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF5N/c12-8-5-7(11(15,16)17)1-2-9(8)18-4-3-10(13,14)6-18/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIXEFFLZVLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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